![molecular formula C20H22ClN3O2 B2412307 (1R,5S)-N-(4-chlorobenzyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 2108861-10-3](/img/structure/B2412307.png)
(1R,5S)-N-(4-chlorobenzyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide
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Description
(1R,5S)-N-(4-chlorobenzyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide is a useful research compound. Its molecular formula is C20H22ClN3O2 and its molecular weight is 371.87. The purity is usually 95%.
The exact mass of the compound (1R,5S)-N-(4-chlorobenzyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (1R,5S)-N-(4-chlorobenzyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,5S)-N-(4-chlorobenzyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Research has explored the synthesis of enantiomerically pure bicyclic pyrrolidine derivatives, including compounds structurally related to "(1R,5S)-N-(4-chlorobenzyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide". These studies detail methods for achieving high yields and enantiomeric purity, which are crucial for the compound's application in asymmetric syntheses and potentially in the development of therapeutic agents (Martens & Lübben, 1991).
Receptor Interactions and Potential Therapeutic Uses
Several studies have investigated the interaction of related compounds with neuronal nicotinic acetylcholine receptors (nAChRs). For example, one compound identified as a potent and selective α7 nAChR agonist showed promise for the treatment of cognitive deficits in schizophrenia, demonstrating significant in vitro profile, rapid brain penetration, and in vivo efficacy in models assessing cognitive performance (Wishka et al., 2006).
Structural and Conformational Analysis
Research has also been conducted on the crystal structure and conformational analysis of related compounds. These studies provide insights into the molecular configuration and intermolecular interactions, which are essential for understanding the compound's chemical behavior and potential biological activity (Wood, Brettell, & Lalancette, 2007).
Pharmacological Potential
The compound and its analogs have been explored for their pharmacological potential, particularly in the context of cognitive enhancement and the treatment of neurological disorders. For instance, TC-5619, a related compound, was identified as a promising drug candidate for cognitive impairment associated with neurological disorders, highlighting the therapeutic relevance of such compounds (Mazurov et al., 2012).
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octane-8-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O2/c21-15-5-3-14(4-6-15)12-23-20(25)24-16-7-8-17(24)11-19(10-16)26-18-2-1-9-22-13-18/h1-6,9,13,16-17,19H,7-8,10-12H2,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJHFYCDVGZONHN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)NCC3=CC=C(C=C3)Cl)OC4=CN=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,5S)-N-(4-chlorobenzyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide |
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